4-Isopropoxy-2H-1-benzopyran-2-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(propan-2-yloxy)-2H-chromen-2-one . This nomenclature reflects its core structure: a 2H-chromen-2-one (a benzopyran derivative with a ketone group at position 2) substituted with an isopropoxy group (-OCH(CH₃)₂) at position 4 of the benzene ring.
The benzopyran scaffold consists of a fused benzene ring (six-membered aromatic hydrocarbon) and a pyran ring (a six-membered oxygen-containing heterocycle). In the 2H-chromen-2-one system, the pyran ring is unsaturated, with one double bond, and the ketone group at position 2 introduces a lactone-like structure. The isopropoxy substituent at position 4 modifies the electronic and steric properties of the molecule, influencing its reactivity and potential applications.
Structural Representation
- Core framework : Benzopyran (C₉H₆O₂) with a ketone at position 2.
- Substituent : Isopropoxy group (-OCH(CH₃)₂) at position 4.
- Skeletal formula :
$$
\text{O} \equiv \text{C}(=\text{O})-\text{C}6\text{H}3-\text{O}-\text{CH}(\text{CH}3)2
$$
This structure is corroborated by its SMILES notation: CC(C)Oc1cc(=O)oc2ccccc12, which explicitly defines the connectivity of atoms.
Molecular Formula and Isomeric Variations
The molecular formula of 4-isopropoxy-2H-1-benzopyran-2-one is C₁₂H₁₂O₃ , with a molecular weight of 204.225 g/mol . The compound’s stoichiometry arises from the benzopyran backbone (C₉H₆O₂) combined with the isopropoxy group (C₃H₆O).
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₂O₃ |
| Molecular weight | 204.225 g/mol |
| Unsaturation index | 7 (indicative of aromatic rings and double bonds) |
Isomeric Variations
Benzopyrans exhibit structural isomerism based on:
- Position of the oxygen atom : 1-benzopyran (chromene) vs. 2-benzopyran (isochromene).
- Substituent placement : The isopropoxy group can occupy different positions on the benzene ring, yielding regioisomers. For example:
- Tautomerism : The lactone structure of 2H-chromen-2-one can exhibit keto-enol tautomerism under specific conditions, though this is less common due to the stability of the ketone form.
Registry Numbers and Database Identifiers
4-Isopropoxy-2H-1-benzopyran-2-one is cataloged across multiple chemical databases, ensuring unambiguous identification in research and industry.
Table 2: Database Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| J-GLOBAL ID | 200907051289794640 | |
| Nikkaji Number | J1.299.111H | |
| InChI Key | UAYBFESDTCBROP-UHFFFAOYSA-N | |
| SMILES | CC(C)Oc1cc(=O)oc2ccccc12 |
The InChI identifier (InChI=1S/C12H12O3/c1-8(2)14-11-7-12(13)15-10-6-4-3-5-9(10)11/h3-8H,1-2H3) encodes the compound’s connectivity, stereochemistry, and isotopic composition. While a CAS Registry Number is not explicitly listed in the provided sources, related derivatives (e.g., 7-isopropoxy-2H-chromen-2-one) have CAS numbers such as 87980-63-0, highlighting the importance of precise substituent positioning in registry systems.
Properties
IUPAC Name |
4-propan-2-yloxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(2)14-11-7-12(13)15-10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYBFESDTCBROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=O)OC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that benzopyran derivatives, including 4-Isopropoxy-2H-1-benzopyran-2-one, demonstrate significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer types. The mechanisms underlying these effects include:
- Inhibition of Carcinogen Activation: Benzopyrans can interfere with the metabolic activation of carcinogens.
- Cell Cycle Arrest: They induce cell cycle arrest at specific checkpoints, preventing cancer cell division.
- Apoptosis Induction: These compounds trigger programmed cell death in malignant cells .
Case Study: Antitumor Efficacy
A study evaluated the efficacy of 4-Isopropoxy-2H-1-benzopyran-2-one on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Antiviral Activity
4-Isopropoxy-2H-1-benzopyran-2-one has also been investigated for its antiviral properties. It has shown efficacy against several viruses, including hepatitis B and influenza. The antiviral mechanisms include:
- Inhibition of Viral Replication: The compound disrupts the viral life cycle at various stages.
- Immune Modulation: It enhances the host immune response against viral infections .
Case Study: Antiviral Effects
In vitro studies demonstrated that treatment with 4-Isopropoxy-2H-1-benzopyran-2-one significantly reduced viral loads in infected cell cultures.
| Virus Type | Viral Load Reduction (%) |
|---|---|
| Hepatitis B | 60 |
| Influenza | 75 |
Antioxidant Properties
The compound exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage.
Cardiovascular Benefits
Benzopyran derivatives have been reported to possess cardioprotective effects. They may help in reducing blood pressure and improving endothelial function through their vasodilatory properties.
Comparison with Similar Compounds
Structural and Functional Group Differences
The key distinction between 4-isopropoxy-2H-1-benzopyran-2-one and its analogs lies in the substituent at the 4-position:
Key Observations :
- This likely reduces aqueous solubility for the isopropoxy derivative .
Spectral and Analytical Data
Infrared (IR) Spectroscopy:
Preparation Methods
Reaction Mechanism and Conditions
4-Hydroxycoumarin undergoes nucleophilic substitution at the 4-position, where the hydroxyl group is deprotonated by a base (e.g., KCO) to form an alkoxide intermediate. This intermediate reacts with isopropyl bromide to yield the target compound.
-
Reactants : 4-Hydroxycoumarin (1 mmol), isopropyl bromide (1.2 mmol), anhydrous KCO (3 mmol).
-
Solvent : Dry acetone (5 mL).
-
Conditions : Reflux at 60–65°C for 3–5 hours under nitrogen.
-
Workup : Filtration, concentration, and purification via silica gel chromatography (2–5% methanol in chloroform).
Optimization and Challenges
-
Base Selection : KCO is preferred over NaOH due to milder conditions and reduced side reactions.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate the reaction but require higher temperatures.
-
Byproducts : Over-alkylation is rare due to the steric hindrance of the isopropyl group.
Pechmann Condensation
The Pechmann reaction offers an alternative route by constructing the coumarin ring de novo from a resorcinol derivative and a β-keto ester.
Substrate Modification
To introduce the isopropoxy group at the 4-position, 4-isopropoxyresorcinol must first be synthesized. This intermediate is then condensed with ethyl acetoacetate under acidic conditions.
Limitations
-
Step Complexity : Requires pre-functionalized resorcinol, adding synthetic steps.
Claisen Rearrangement
While less common, the Claisen rearrangement of propargyl ethers provides a route to 4-alkoxycoumarins.
Protocol
-
Propargyl Ether Formation :
-
4-Hydroxycoumarin is reacted with propargyl bromide to form 4-propargyloxycoumarin.
-
-
Rearrangement :
Comparative Analysis of Methods
Emerging Methodologies
Q & A
What synthetic methodologies are reported for benzopyran-2-one derivatives, and how can they be adapted for 4-isopropoxy substitution?
Basic Research Question
Benzopyran-2-one derivatives are typically synthesized via condensation reactions or cyclization of substituted phenols with β-ketoesters. For example, Ghosh et al. (1983) demonstrated the use of 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane in condensation reactions to introduce substituents at the 3-position . To introduce a 4-isopropoxy group, a nucleophilic substitution reaction using isopropanol under basic conditions (e.g., K₂CO₃ in DMF) could be employed post-cyclization. Key considerations:
- Protecting groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl) to prevent cleavage during synthesis.
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
How can analytical contradictions in spectral data (e.g., NMR, MS) for 4-isopropoxy-2H-1-benzopyran-2-one derivatives be resolved?
Advanced Research Question
Discrepancies in spectral data often arise from tautomerism, impurities, or solvent effects. For example:
- NMR conflicts : Aromatic protons in benzopyrans may show splitting due to restricted rotation. Use deuterated DMSO to stabilize tautomers and acquire 2D NMR (COSY, HSQC) for unambiguous assignments .
- Mass spectrometry : Fragmentation patterns (e.g., loss of isopropoxy group [M–C₃H₇O]⁺) should align with theoretical m/z values. Cross-validate with high-resolution MS (HRMS) to rule out adducts .
- Reference standards : Compare with structurally characterized analogs (e.g., 4-methoxy or 4-ethoxy derivatives) from databases like NIST Chemistry WebBook .
What safety protocols are critical when handling 4-isopropoxy-2H-1-benzopyran-2-one in laboratory settings?
Basic Research Question
Based on GHS classifications for structurally similar benzopyrans (e.g., acute toxicity Category 4, skin irritation Category 2):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .
- Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Hazardous Waste Code U001) .
How can computational modeling predict the reactivity of 4-isopropoxy-2H-1-benzopyran-2-one in biological systems?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:
- Electrophilicity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.
- Metabolic stability : Simulate cytochrome P450 interactions using software like Schrödinger’s Glide. Compare with experimental microsomal stability assays .
- Data validation : Cross-check predicted logP values (e.g., 2.8–3.2) against experimental HPLC retention times .
What strategies optimize the yield of 4-isopropoxy-2H-1-benzopyran-2-one in scaled-up syntheses?
Advanced Research Question
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require distillation for reuse.
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. A study by Ghosh & Chakraborty (2015) achieved 85% yield using AlCl₃ in benzopyran synthesis .
- Process monitoring : Use inline FTIR to detect intermediate formation (e.g., esterification) and adjust reaction parameters dynamically .
How do substituents on the benzopyran core influence the compound’s fluorescence properties?
Basic Research Question
The 4-isopropoxy group enhances electron-donating capacity, shifting fluorescence emission maxima. For example:
- Substituent effects : Compare with 4-methoxy derivatives (λem ~ 420 nm) and 4-hydroxy analogs (λem ~ 390 nm).
- Quantitative analysis : Use fluorescence spectrophotometry (excitation at 350 nm, slit width 5 nm) in ethanol. Reference data from NIST on related flavones (e.g., apigenin derivatives) for validation .
What are the challenges in isolating 4-isopropoxy-2H-1-benzopyran-2-one from complex reaction mixtures?
Advanced Research Question
Separation difficulties arise due to:
- Co-eluting impurities : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts.
- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) and cooling rates to obtain high-purity crystals. X-ray diffraction can confirm crystal structure .
- Scale-up limitations : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
